
2-Bromo-6-fluoro-3-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-fluoro-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 g/mol It is a substituted benzonitrile, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-fluoro-3-nitrobenzonitrile involves the reaction of 2-amino-6-fluorobenzonitrile with hydrobromic acid and sodium nitrite in 1,4-dioxane . The reaction is carried out at low temperatures to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Amino-6-fluorobenzonitrile+HBr+NaNO2→this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-6-fluoro-3-nitrobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an amino derivative.
Reduction: Reduction of the nitro group yields 2-Bromo-6-fluoro-3-aminobenzonitrile.
Oxidation: Oxidation products vary based on the conditions and reagents used.
科学的研究の応用
2-Bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzonitrile depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring influences its reactivity. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-Bromo-6-fluorobenzonitrile
- 2-Fluoro-6-nitrobenzonitrile
- 2-Bromo-3-fluoro-6-nitrobenzonitrile
Uniqueness
2-Bromo-6-fluoro-3-nitrobenzonitrile is unique due to the specific arrangement of substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain synthetic applications. Compared to similar compounds, it may offer different reactivity profiles or be more suitable for specific reactions or applications .
特性
IUPAC Name |
2-bromo-6-fluoro-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFYXADPJSYLBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
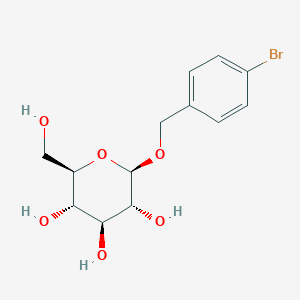
![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)
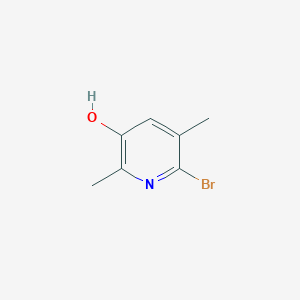
![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)

![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride](/img/structure/B1383871.png)
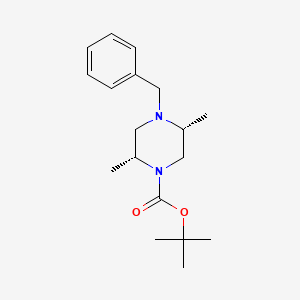

![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)
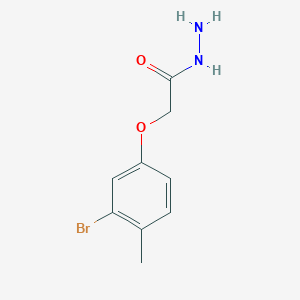
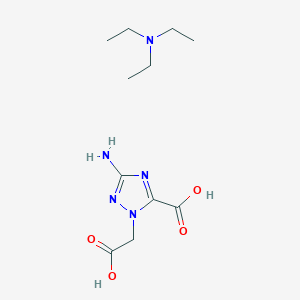
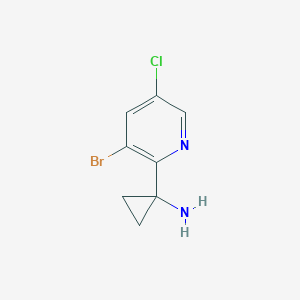
![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)
![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)
